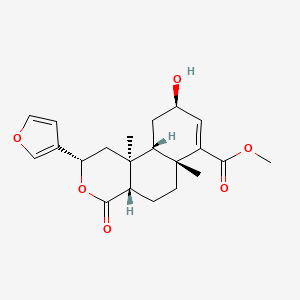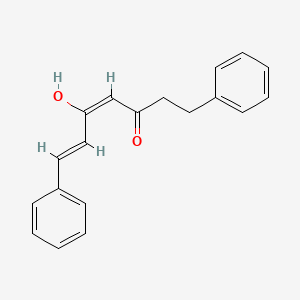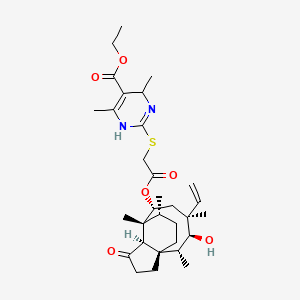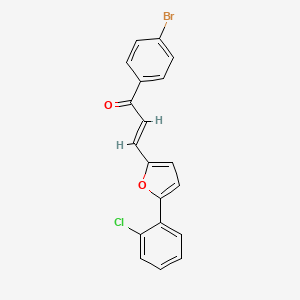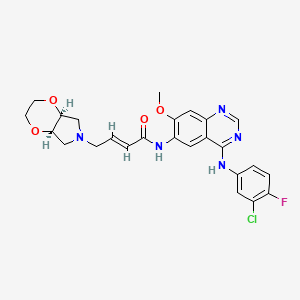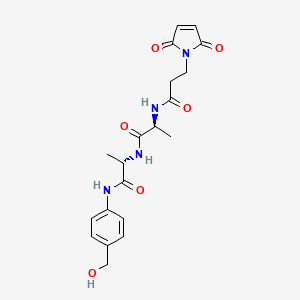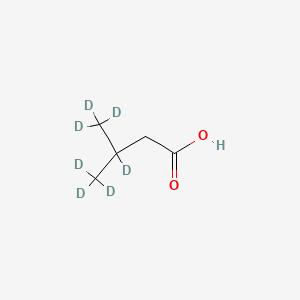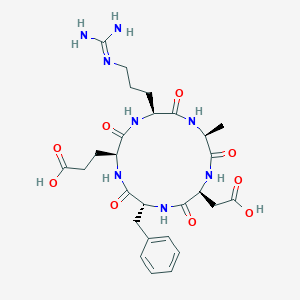![molecular formula C21H14ClN3O2 B12402220 4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide](/img/structure/B12402220.png)
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide is a compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through aromatic nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinazolinone core, potentially altering its biological activity.
Substitution: Aromatic nucleophilic substitution reactions can be used to introduce different substituents on the benzamide or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic rings .
科学的研究の応用
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It has been used in studies to understand the structure-activity relationships of quinazolinone derivatives and their biological activities.
Pharmaceutical Development: The compound is a candidate for the development of new drugs targeting various diseases, including cancer and bacterial infections.
作用機序
The mechanism of action of 4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-(4-chlorophenyl)-quinazolin-4(3H)-one: This compound is similar in structure and has been studied for its α-glucosidase inhibitory activity.
4(3H)-quinazolinone analogs: These analogs have shown anticonvulsant activity and are structurally related to 4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit specific enzymes and modulate signaling pathways makes it a valuable compound for medicinal chemistry research .
特性
分子式 |
C21H14ClN3O2 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC名 |
4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-9-5-14(6-10-15)20(26)23-16-11-7-13(8-12-16)19-24-18-4-2-1-3-17(18)21(27)25-19/h1-12H,(H,23,26)(H,24,25,27) |
InChIキー |
ZMGCURBWDWWYCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


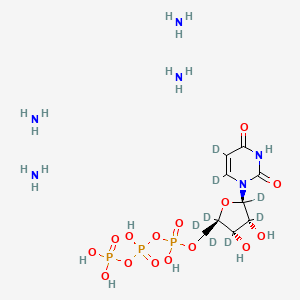
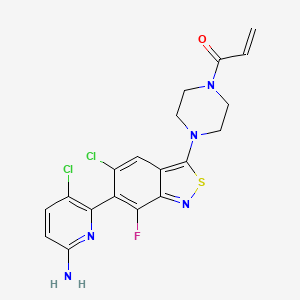
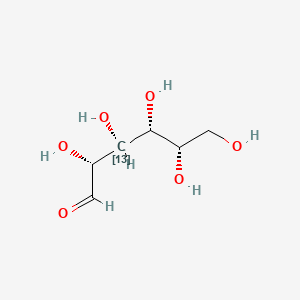
![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12402172.png)
